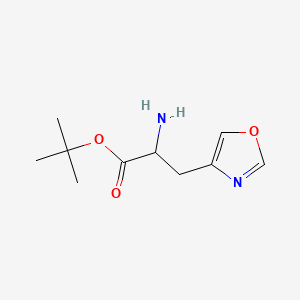
tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate (TBAP) is a tert-butyl amino acid derivative that has been used in a variety of scientific research applications. TBAP is a versatile organic compound that can be used as a starting material for a variety of chemical reactions and has been used to synthesize other compounds. TBAP is also known to have biochemical and physiological effects, and has been used in various laboratory experiments. In
作用機序
Tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate is a small molecule that can bind to proteins and enzymes in the body. It can form covalent bonds with amino acid residues in proteins, forming an ester linkage. This ester linkage can then be hydrolyzed by esterases and other enzymes, resulting in the release of this compound from the protein. This compound can also bind to lipases, which can hydrolyze the ester linkage and release this compound from the protein.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as lipases, esterases, and proteases. This compound has also been found to inhibit the activity of certain receptors, such as the muscarinic receptor. In addition, this compound has been shown to have antifungal and antibacterial properties, as well as antioxidant properties.
実験室実験の利点と制限
Tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, this compound is a small molecule, which makes it easy to study in laboratory experiments. However, this compound also has some limitations for laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate research. One potential direction is to explore the potential therapeutic uses of this compound. For example, this compound could be used as an inhibitor of certain enzymes or receptors, or as an antimicrobial or antioxidant agent. Additionally, this compound could be used in the development of new drugs or drug delivery systems. Another potential direction is to explore the potential applications of this compound in biotechnology. For example, this compound could be used as a starting material for the synthesis of other compounds, or as a model compound for studying the enzymatic hydrolysis of peptides and proteins. Finally, this compound could be used in the development of new materials, such as polymers or nanomaterials.
合成法
Tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate can be synthesized through a variety of methods. One method involves the reaction of tert-butyl alcohol with 2-amino-3-(1,3-oxazol-4-yl)propanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through an esterification reaction and produces this compound as a product. Another method involves the reaction of tert-butyl chloroformate with 2-amino-3-(1,3-oxazol-4-yl)propanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through a substitution reaction and produces this compound as a product.
科学的研究の応用
Tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate has been used in various scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 2-amino-3-(1,3-oxazol-4-yl)propanoic acid esters and other derivatives. This compound has also been used as a model compound for studying the enzymatic hydrolysis of peptides and proteins. Additionally, this compound has been used as a model compound for studying the effects of lipases and esterases on peptides and proteins.
特性
IUPAC Name |
tert-butyl 2-amino-3-(1,3-oxazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)8(11)4-7-5-14-6-12-7/h5-6,8H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZVEAFJHJEGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=COC=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
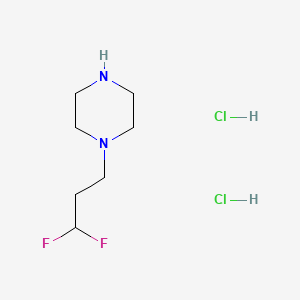
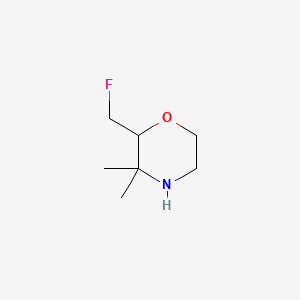
![methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B6608504.png)
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)
![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoyl chloride](/img/structure/B6608529.png)
![tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B6608540.png)

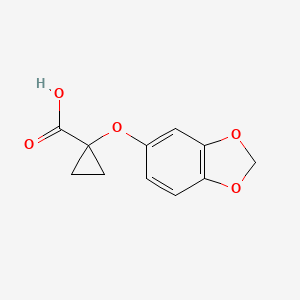
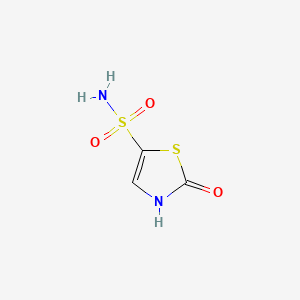
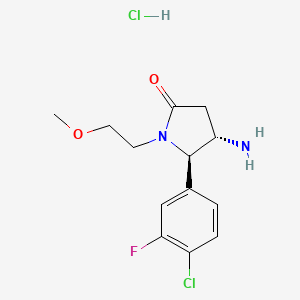
![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid](/img/structure/B6608577.png)
![3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6608580.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6608584.png)
